



Application Note: Determination of Enduracidin Minimum Inhibitory Concentration (MIC) by Broth Microdilution

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Compound of Interest					
Compound Name:	Enduracidin				
Cat. No.:	B576705	Get Quote			

Introduction

Enduracidin, also known as enramycin, is a polypeptide antibiotic produced by Streptomyces fungicidus. It exhibits potent bactericidal activity primarily against Gram-positive bacteria, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Clostridium perfringens. The mechanism of action involves the inhibition of MurG, an essential enzyme in the final stages of peptidoglycan biosynthesis, which disrupts bacterial cell wall integrity and leads to cell lysis.[1] [2] Due to its efficacy, determining the Minimum Inhibitory Concentration (MIC) of enduracidin is a critical step for antimicrobial susceptibility testing, drug development research, and clinical monitoring. The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism in vitro after overnight incubation.[3] [4] This protocol details the standardized broth microdilution method for determining the MIC of enduracidin, a technique widely considered the "gold standard" for susceptibility testing.[3][5]

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of **enduracidin** in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth in the wells of a microtiter plate is determined. The MIC value is the lowest concentration of **enduracidin** at which no visible growth is



observed.[3][4] This method provides a quantitative result of the antibiotic's potency against a specific microorganism.[6][7]

Detailed Experimental Protocol Materials and Reagents

- Enduracidin: Analytical standard powder (potency provided by manufacturer).
- Bacterial Strains:
 - Test organisms (e.g., Staphylococcus aureus, Clostridium perfringens).
 - Quality Control (QC) strain (e.g., Staphylococcus aureus ATCC® 29213™, Clostridium perfringens ATCC® 13124™).[8][9]
- · Growth Media:
 - Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic Gram-positive bacteria.
 [5]
 - Appropriate supplemented anaerobic broth (e.g., Brucella broth with hemin and vitamin K)
 for anaerobic bacteria like C. perfringens.
- Reagents for Stock Solution:
 - Dilute Hydrochloric Acid (HCl) or Dimethylformamide (DMF) as enduracidin is freely soluble in these.[2]
 - Sterile deionized water.
- Equipment and Consumables:
 - Sterile 96-well, U-bottom microtiter plates and lids.[10]
 - Multichannel and single-channel micropipettes.
 - Sterile pipette tips and reagent reservoirs.



- Incubator (aerobic or anaerobic as required) set to 35-37°C.[11]
- Spectrophotometer or McFarland turbidity standards (0.5 standard).[3]
- Sterile tubes (e.g., 1.5 mL, 15 mL, 50 mL).
- Vortex mixer.
- Syringe filters (0.22 μm pore size), if filter-sterilizing stock solution.[3]

Preparation of Enduracidin Stock Solution

Proper preparation of the antibiotic stock solution is critical for accurate MIC results.

- Calculate Weight: Use the manufacturer's stated potency (μg/mg) to calculate the precise weight of enduracidin powder needed. The following formula can be used:
 - Weight (mg) = (Volume (mL) × Desired Concentration (μg/mL)) / Potency (μg/mg)
 - Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg:
 - Weight = $(10 \text{ mL} \times 1280 \text{ } \mu\text{g/mL}) / 950 \text{ } \mu\text{g/mg} = 13.47 \text{ mg}.$
- Dissolution: Enduracidin is slightly soluble in water but freely soluble in dilute HCl or DMF.
 [2] Accurately weigh the calculated amount of powder and dissolve it in the appropriate solvent to create a high-concentration primary stock (e.g., 1280 μg/mL). Ensure complete dissolution.
- Sterilization & Storage:
 - If the solvent is not self-sterilizing (like 100% ethanol), the stock solution may be filtersterilized using a 0.22 μm syringe filter.[3] Confirm that the filter material does not bind to the polypeptide antibiotic.
 - Dispense the stock solution into sterile aliquots in small volumes (e.g., 1 mL).
 - Store aliquots at -20°C or lower to maintain stability.
 Avoid repeated freeze-thaw cycles.



Preparation of Bacterial Inoculum

- Subculture: From a stock culture, streak the test organism and QC strain onto a suitable non-selective agar plate and incubate for 18-24 hours at 35-37°C.
- Prepare Suspension: Select 3-5 morphologically similar colonies from the fresh agar plate and transfer them to a tube containing sterile saline or broth.
- Standardize Inoculum: Vortex the suspension thoroughly. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[3] This corresponds to approximately 1-2 x 10⁸ CFU/mL for S. aureus.
- Final Dilution: Within 15-30 minutes of standardization, dilute the suspension in the appropriate test broth (e.g., CAMHB) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3] This is typically achieved by a 1:100 or 1:200 dilution of the standardized suspension into the broth.

Broth Microdilution Procedure

- Plate Setup: Dispense 100 μL of sterile broth into all wells of a 96-well microtiter plate.
- Prepare Working Solution: Create a working solution of enduracidin at twice the highest desired final concentration (e.g., if the highest test concentration is 64 μg/mL, prepare a 128 μg/mL solution in broth).
- Serial Dilution:
 - Add 100 μL of the enduracidin working solution to the wells in column 1. This results in a total volume of 200 μL at twice the desired starting concentration.
 - Using a multichannel pipette, mix the contents of column 1 by pipetting up and down several times.
 - Transfer 100 μL from column 1 to column 2. Mix thoroughly.
 - Repeat this twofold serial dilution process across the plate to the desired final concentration (e.g., column 10).



- \circ After the last transfer, discard the final 100 μ L from the last column (e.g., column 10) to ensure all wells have a final volume of 100 μ L before inoculation.[10]
- Column 11 serves as the positive growth control (no antibiotic).
- Column 12 serves as the sterility control (no bacteria, only broth).[10]
- Inoculation: Add 100 μL of the final diluted bacterial inoculum (prepared in step 3.4) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each test well is now 200 μL, and the final inoculum density is ~5 x 10⁵ CFU/mL.
- Incubation: Cover the plate with a lid and incubate at 35-37°C for 16-20 hours under the appropriate atmospheric conditions (aerobic for S. aureus, anaerobic for C. perfringens).[5]

Reading and Interpreting Results

- Examine Controls: Before reading the test wells, check the control wells.
 - Sterility Control (Column 12): Must show no visible growth (clear broth).
 - Growth Control (Column 11): Must show distinct turbidity or a pellet of growth at the bottom of the well.
- Determine MIC: Examine the test wells (columns 1-10), starting from the lowest concentration and moving to the highest. The MIC is the lowest concentration of enduracidin that shows no visible bacterial growth.[3][12]
- Quality Control: The MIC value obtained for the QC strain must fall within the acceptable range established by standard guidelines (e.g., CLSI) or internal laboratory validation.[4][13] If the QC result is out of range, the test results are considered invalid.

Data Presentation

The following table summarizes reported MIC values for **enduracidin** against various Grampositive bacteria.

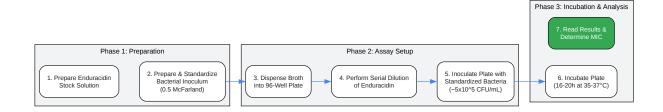


Microorganism	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC ₉₀ (μg/mL)	Reference
Staphylococcus aureus (including MRSA)	0.09 - 0.56	-	-	[8]
Staphylococcus spp.	0.0005 - 4.0	-	-	[14]
Clostridium perfringens (chicken isolates)	0.12 - 0.5	0.25	0.5	[15]
Clostridium perfringens (swine isolates)	≤0.03 - 0.5	0.12	0.25	[9]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the **enduracidin** MIC determination protocol.



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Caption: Workflow for **Enduracidin** MIC Determination.

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